Butyrylferrocene

Descripción

Historical Context of Ferrocene (B1249389) and Derivatives in Organometallic Research

The story of butyrylferrocene is intrinsically linked to the discovery of its parent compound, ferrocene. In 1951, an unexpected discovery by Kealy and Pauson, and independently by Miller et al., led to the synthesis of ferrocene, a compound with a novel "sandwich" structure where an iron atom is situated between two parallel cyclopentadienyl (B1206354) rings. wikipedia.orgacs.orgwiley-vch.descienceinfo.com This discovery was a landmark moment in chemistry, challenging existing bonding theories and effectively launching the field of modern organometallic chemistry. wikipedia.orgwiley-vch.deamericanjournal.org

The remarkable stability of ferrocene, akin to that of aromatic compounds like benzene, was a puzzle that intrigued chemists. wikipedia.org The subsequent elucidation of its structure by luminaries such as Geoffrey Wilkinson and Ernst Otto Fischer, who would later share the 1973 Nobel Prize in Chemistry for their work, opened the floodgates for the synthesis and study of a vast array of ferrocene derivatives. wikipedia.orgwiley-vch.de Researchers quickly began to explore how the properties of ferrocene could be tuned by adding different functional groups to its cyclopentadienyl rings. This led to the development of a diverse family of ferrocene derivatives, each with its own unique characteristics and potential applications. americanjournal.orgresearchgate.net

Significance of this compound in Modern Organometallic Synthesis and Applications

This compound has emerged as a significant player in the ongoing exploration of ferrocene chemistry. Its importance lies in its role as a versatile intermediate in the synthesis of more complex molecules and materials. cymitquimica.com The presence of the butyryl group, a four-carbon acyl chain, provides a reactive site that can be further modified through various organic reactions. rsc.org

This reactivity makes this compound a valuable building block for creating a wide range of functionalized ferrocene derivatives. These derivatives are being investigated for a multitude of applications, including:

Catalysis: Ferrocene-based compounds are known to be effective catalysts in various organic reactions. mdpi.com

Materials Science: this compound and its derivatives have been explored for the development of novel materials with specific properties. ontosight.ai This includes their use in the synthesis of iron-containing nanoparticles and liquid crystals. ontosight.aichembk.com

Polymer Chemistry: The incorporation of ferrocene units into polymers can impart unique redox and thermal properties. americanelements.comnih.gov this compound can serve as a precursor for creating such ferrocene-containing polymers. americanelements.com

Electrochemistry: The stable and reversible redox behavior of the ferrocene/ferrocenium (B1229745) couple makes ferrocene derivatives, including this compound, useful in electrochemical applications. chembk.comguidechem.comgoogle.com

Scope and Objectives of Current this compound Research Endeavors

Current research on this compound is focused on several key areas, aiming to expand its utility and uncover new applications. These research endeavors include:

Development of Novel Synthetic Routes: Chemists are continuously working on more efficient and selective methods for the synthesis of this compound and its derivatives. researchgate.net

Exploration of New Catalytic Applications: Researchers are investigating the potential of this compound-derived catalysts in a wider range of chemical transformations.

Design of Advanced Materials: There is a strong interest in using this compound to create advanced materials with tailored electronic, magnetic, and optical properties. This includes the development of redox-responsive polymers and materials for energy storage. nih.govamericanelements.com

Biomedical Applications: While this article does not delve into medical details, it is worth noting that ferrocene derivatives are being explored for their potential in medicinal chemistry. samipubco.combiomedpharmajournal.orgmdpi.com Research in this area often involves the synthesis of novel ferrocene compounds, for which this compound can be a valuable starting material.

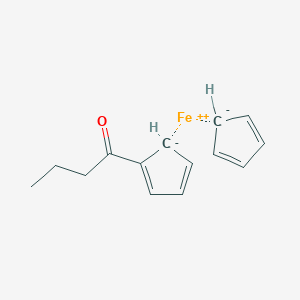

Structure

2D Structure

Propiedades

Número CAS |

1271-94-9 |

|---|---|

Fórmula molecular |

C14H16FeO 10* |

Peso molecular |

256.12 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) |

InChI |

InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q2*-1;+2 |

Clave InChI |

LXGKRVAPVVIDQW-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

SMILES canónico |

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

Origen del producto |

United States |

Synthetic Methodologies for Butyrylferrocene and Its Analogues

Established Synthetic Routes to Butyrylferrocene

The primary method for synthesizing this compound is the Friedel-Crafts acylation of ferrocene (B1249389). This electrophilic aromatic substitution reaction is characteristic of the electron-rich cyclopentadienyl (B1206354) rings of ferrocene, which are more reactive than benzene. bc.edu

The most common route to this compound involves the reaction of ferrocene with a butyrylating agent, such as butyryl chloride or butyric anhydride (B1165640), in the presence of a catalyst. ontosight.ai The choice of catalyst influences the reaction conditions and selectivity.

Lewis Acid Catalysis: Strong Lewis acids like aluminum chloride (AlCl₃) are effective catalysts for this transformation. bc.edudoi.org The reaction proceeds by the formation of a highly electrophilic acylium ion, which then attacks one of the cyclopentadienyl rings. While effective, these catalysts are often required in stoichiometric amounts and are deactivated by the aqueous workup, generating significant waste. doi.org

Brønsted Acid Catalysis: Milder Brønsted acids, such as phosphoric acid (H₃PO₄), can also catalyze the acylation of ferrocene, particularly when using an acid anhydride as the acylating agent. bc.edu This approach offers a less aggressive alternative to strong Lewis acids.

Heterogeneous Catalysis: To overcome the drawbacks of homogeneous Lewis acids, solid acid catalysts have been explored. Zinc oxide (ZnO) has been shown to be an effective catalyst for the acylation of ferrocene with acyl chlorides, with reactions proceeding efficiently in dichloromethane (B109758) or even under solvent-free conditions. core.ac.ukcolab.wsresearchgate.net

The reaction can produce both the mono-substituted product, this compound, and the di-substituted product, 1,1'-dithis compound, where a second butyryl group is added to the other cyclopentadienyl ring. chemicalbook.comacs.org Reaction conditions can be tuned to favor the formation of the mono-substituted derivative.

| Acylating Agent | Catalyst | Solvent | Typical Outcome |

| Butyryl Chloride | Aluminum Chloride (AlCl₃) | Dichloromethane | Mono- and di-acylation |

| Butyric Anhydride | Phosphoric Acid (H₃PO₄) | None | Primarily mono-acylation bc.edu |

| Butyryl Chloride | Zinc Oxide (ZnO) | Dichloromethane or Solvent-Free | High yield of mono-acylferrocene colab.wsresearchgate.net |

Table 1: Common conditions for the Friedel-Crafts acylation of ferrocene to produce this compound.

While Friedel-Crafts acylation is the dominant synthetic strategy, variations in catalysts and conditions can be considered alternative pathways. The use of heterogeneous catalysts like zeolites represents a significant departure from classical methods. doi.org Zeolites are crystalline aluminosilicates with well-defined pore structures that can provide shape selectivity and facilitate catalyst recovery and reuse. doi.org Their catalytic activity in ferrocene acylation is influenced by the zeolite structure, the ratio of silicon to aluminum, and the reaction parameters. doi.org These solid acid catalysts are generally non-corrosive and can be separated from the reaction mixture by simple filtration, aligning with greener manufacturing principles. dokumen.pub

Derivatization Strategies of this compound

Once synthesized, this compound serves as a versatile platform for creating a wide array of analogues through functionalization of either the ferrocene core or the butyryl side chain.

The butyryl group is an electron-withdrawing group that deactivates the substituted cyclopentadienyl (Cp) ring towards further electrophilic substitution. Consequently, a second electrophilic attack, such as another acylation, occurs preferentially on the unsubstituted Cp ring. This leads to the formation of 1,1'-disubstituted ferrocene derivatives. acs.org

Recent advances have enabled more complex functionalization patterns. While substitution adjacent to an existing group (the C2 position) is common, methodologies for achieving functionalization at the more distant C3 position have been developed. These advanced techniques often employ a directing group to guide a transition-metal catalyst to the desired position, allowing for the synthesis of previously inaccessible 1,3-disubstituted ferrocene derivatives. researchgate.netnih.govresearchgate.net

The carbonyl group of the butyryl side chain is a key site for derivatization, allowing for the synthesis of various this compound analogues.

Reduction to Alcohols: The ketone can be readily reduced to a secondary alcohol, forming 1-(ferrocenyl)butan-1-ol. This is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ntu.edu.tw

Reduction to Alkyls: Complete deoxygenation of the carbonyl group to a methylene (B1212753) group (-CH₂) yields butylferrocene. This transformation is commonly performed using classical reduction methods:

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones but is not suitable for acid-sensitive substrates. ntu.edu.twannamalaiuniversity.ac.in

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base (like potassium hydroxide) in a high-boiling solvent such as diethylene glycol. pharmaguideline.combyjus.comwikipedia.org This method is ideal for substrates that are unstable in strong acid. wikipedia.org

Alternative Reductions: To avoid the use of toxic mercury (in Clemmensen) or harsh conditions, other reducing systems have been developed. A combination of LiAlH₄ and AlCl₃ can achieve the deoxygenation, as can sodium borohydride in the presence of trifluoroacetic acid, which offers an effective method at room temperature. ntu.edu.twtandfonline.comsci-hub.se

| Reaction | Reagents | Product |

| Ketone Reduction | NaBH₄ or LiAlH₄ | 1-(Ferrocenyl)butan-1-ol |

| Clemmensen Reduction | Zn(Hg), HCl | Butylferrocene ntu.edu.twannamalaiuniversity.ac.in |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | Butylferrocene byjus.comwikipedia.org |

| Ionic Hydrogenation | NaBH₄, CF₃COOH | Butylferrocene sci-hub.se |

Table 2: Common methods for the modification of the butyryl side chain.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pharmaguideline.comwikipedia.org Several strategies have been applied to the synthesis of this compound and its derivatives to improve their environmental footprint.

One key area of improvement is the replacement of stoichiometric Lewis acid catalysts in Friedel-Crafts acylation. The use of recoverable and reusable heterogeneous catalysts, such as zeolites or metal oxides like ZnO, significantly reduces waste and environmental impact. doi.orgcore.ac.uk These catalysts can often be separated by simple filtration, simplifying the purification process. dokumen.pub

Another green approach is the implementation of solvent-free reaction conditions. sphinxsai.com Acylation of ferrocene has been successfully performed by grinding the reactants in a mortar or by using microwave irradiation without any solvent, leading to high yields, shorter reaction times, and easier product isolation. researchgate.netsphinxsai.comtandfonline.comresearchgate.net

Furthermore, in the derivatization of the side chain, greener alternatives to traditional reduction methods are being explored. For instance, using a LiAlH₄/AlCl₃ system or ionic hydrogenation avoids the use of highly toxic mercury required for the Clemmensen reduction. tandfonline.comsci-hub.se The development of syntheses in environmentally benign solvents, such as water or deep eutectic solvents, for ferrocene derivatives also represents a significant step towards more sustainable chemical manufacturing. researchgate.netnih.gov

Optimization of this compound Synthetic Pathways

The optimization of synthetic routes for this compound and its related compounds is a critical area of research, driven by the need for more efficient, sustainable, and scalable manufacturing processes. Key areas of focus include the application of computational tools for pathway design and the implementation of advanced process engineering techniques to intensify production.

Artificial Intelligence and Machine Learning-Assisted Retrosynthetic Analysis for this compound

For this compound, AI models can be trained on extensive databases of organometallic reactions, particularly those involving ferrocene and its derivatives. lew.rorsc.orgnih.gov These models, often employing neural networks, can identify the most plausible disconnections in the this compound structure. The primary retrosynthetic disconnection would logically break the bond between the butyryl group and the cyclopentadienyl ring, suggesting a Friedel-Crafts acylation reaction as the final synthetic step.

The process involves representing the target molecule, this compound, as a graph or a SMILES string, which the AI algorithm then processes. mit.edu By analyzing the molecular structure, the model proposes precursor molecules. The most common predicted precursors would be ferrocene and a suitable butyrylating agent, such as butyryl chloride or butyric anhydride, based on learned reaction templates. researchgate.netchembk.com

ML algorithms can further refine this process by predicting reaction outcomes and even suggesting optimal reaction conditions. rsc.orgnih.gov By training on datasets that include successful and failed reactions, these models can assign a probability of success to a proposed synthetic step. researchgate.net For instance, a neural network could predict the yield of the Friedel-Crafts acylation of ferrocene based on the chosen Lewis acid catalyst (e.g., aluminum chloride, phosphoric acid), solvent, and temperature. nih.govthermofisher.com This predictive capability allows chemists to prioritize synthetic routes that are most likely to be successful and efficient, saving significant time and resources.

Table 1: AI/ML in Retrosynthetic Analysis of this compound

| AI/ML Component | Application to this compound Synthesis | Potential Outcome |

|---|---|---|

| Retrosynthesis Prediction Models | Propose breaking the acyl C-C bond on the cyclopentadienyl ring. | Identifies ferrocene and a butyrylating agent as precursors. |

| Reaction Outcome Prediction | Forecasts the success rate and yield of the Friedel-Crafts acylation. | Prioritizes high-yield reaction conditions. |

| Condition Recommendation | Suggests optimal catalysts, solvents, and temperatures. nih.gov | Reduces experimental optimization time. |

| Ligand/Analogue Design | Proposes novel this compound analogues for specific applications. chemrxiv.org | Accelerates discovery of new functional materials. eurekaselect.com |

Process Intensification and Scalability Considerations in this compound Production

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. numberanalytics.commdpi.com For the synthesis of this compound, which is typically performed via a Friedel-Crafts acylation, process intensification offers significant advantages over traditional batch production, particularly for industrial-scale manufacturing. thermofisher.com

Continuous Flow Synthesis:

A key strategy for process intensification is the transition from batch reactors to continuous flow systems. sioc-journal.cninnovation.ca In a continuous flow setup for this compound synthesis, reactants would be continuously pumped through a heated tube or microreactor where the reaction occurs. innovation.cavapourtec.com

This approach offers several benefits:

Enhanced Heat and Mass Transfer: Flow reactors have a high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing of reactants. innovation.ca This is crucial for the often exothermic Friedel-Crafts acylation.

Improved Safety: The small volume of reactants within the reactor at any given time minimizes the risks associated with handling reactive intermediates or exothermic reactions. innovation.ca

Increased Yield and Selectivity: Precise control over reaction parameters like temperature, pressure, and residence time can lead to higher product yields and reduce the formation of byproducts, such as diacetylferrocene. thermofisher.cominnovation.ca

Scalability: Scaling up production in a flow system involves running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. beilstein-journals.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reactor | Large stirred-tank reactor | Tube or microreactor vapourtec.com |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control innovation.ca |

| Safety | Higher risk with large reagent volumes | Inherently safer due to small reactor volume innovation.ca |

| Scalability | Complex, requires redesign of equipment | Simpler, by extending run time or numbering-up beilstein-journals.org |

| Productivity | Lower, includes downtime for cleaning/filling | Higher, continuous operation |

| Byproduct Control | Less precise, may lead to diacylation thermofisher.com | Precise control can minimize byproducts |

Structural Elucidation and Advanced Spectroscopic Characterization of Butyrylferrocene

Single Crystal X-ray Diffraction Studies of Butyrylferrocene

The crystal structure of this compound (C₁₄H₁₆FeO) has been determined by X-ray diffraction. researchgate.net One study reports that the compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net A space group is a mathematical description of the symmetry of a crystal, and there are 230 possible space groups. dl.ac.uk The orthorhombic system is characterized by three unequal axes at right angles to each other.

Another analysis found that at room temperature, this compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The monoclinic system has three unequal axes, with one pair not being perpendicular. The discrepancy in the reported space groups may be due to different crystallization conditions or the existence of polymorphs, which are different crystalline forms of the same compound. epa.govru.nl

The crystallographic parameters for both reported structures are detailed in the interactive table below.

| Parameter | Orthorhombic Structure | Monoclinic Structure |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 5.6954(3) | 20.595(2) |

| b (Å) | 10.0307(6) | 5.7909(4) |

| c (Å) | 20.4422(14) | 18.840(2) |

| α (°) | 90 | 90 |

| β (°) | 90 | 116.870(7) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1167.84(12) | 2004.4(3) |

| Z | 4 | 8 |

| Temperature (K) | 200 | Room Temperature |

| Source(s) | researchgate.net | researchgate.net |

Z represents the number of molecules in the unit cell. ntnu.no

In the orthorhombic form, the two cyclopentadienyl (B1206354) (Cp) rings of the ferrocene (B1249389) moiety are nearly parallel to each other. researchgate.net The butyryl group extends from one of the Cp rings. The packing of the molecules in the crystal is influenced by van der Waals forces and potentially weak C-H···O hydrogen bonds. researchgate.netwikipedia.org

The monoclinic structure also features the characteristic sandwich structure of ferrocene, with the butyryl group substituent. researchgate.net The packing in this form is also governed by non-covalent interactions, leading to a specific three-dimensional arrangement of the molecules. nih.govnih.gov

The crystal structure of this compound is stabilized by a network of intermolecular interactions. ereztech.com These interactions, although weaker than covalent bonds, are crucial in determining the crystal packing. wikipedia.orgmdpi.com In the case of this compound, weak C-H···O interactions are observed, where a hydrogen atom from a cyclopentadienyl ring or the butyryl chain interacts with the oxygen atom of the carbonyl group of an adjacent molecule. researchgate.net These interactions, along with van der Waals forces, create a stable three-dimensional network. researchgate.netmdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the structure and chemical environment of atoms in a molecule. mdpi.com It is based on the magnetic properties of atomic nuclei. oregonstate.edu

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. chemistrysteps.comlibretexts.org The chemical shift (δ) of a proton is influenced by its local electronic environment. oregonstate.edu

For this compound, the ¹H NMR spectrum shows distinct signals for the protons on the substituted and unsubstituted cyclopentadienyl rings, as well as for the protons of the butyryl group. The protons on the unsubstituted Cp ring typically appear as a singlet. The protons on the substituted Cp ring show more complex splitting patterns due to their different chemical environments. The protons of the butyryl group (CH₂, CH₂, CH₃) appear as multiplets in the aliphatic region of the spectrum.

A representative analysis of the ¹H NMR chemical shifts for this compound is presented in the table below. Note that the exact chemical shifts can vary slightly depending on the solvent used. mdpi.comsigmaaldrich.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Unsubstituted Cp ring | ~4.1-4.2 | s |

| Substituted Cp ring (Hα) | ~4.7-4.8 | t |

| Substituted Cp ring (Hβ) | ~4.4-4.5 | t |

| -CO-CH ₂- | ~2.6-2.7 | t |

| -CH₂-CH ₂-CH₃ | ~1.6-1.7 | sextet |

| -CH₂-CH ₃ | ~0.9-1.0 | t |

s = singlet, t = triplet, sextet = sextet

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edulibretexts.orglibretexts.org Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. libretexts.org

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the butyryl group appears at a characteristic downfield chemical shift. libretexts.org The carbon atoms of the two cyclopentadienyl rings also give distinct signals. The carbons of the butyryl chain appear in the upfield region of the spectrum.

The following table summarizes typical ¹³C NMR chemical shifts for this compound.

| Carbon | Chemical Shift (δ, ppm) |

| C =O | ~203-204 |

| Substituted Cp ring (ipso-C) | ~80-81 |

| Substituted Cp ring (other C) | ~69-72 |

| Unsubstituted Cp ring | ~69-70 |

| -CO-C H₂- | ~40-41 |

| -CH₂-C H₂-CH₃ | ~18-19 |

| -CH₂-C H₃ | ~13-14 |

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for the definitive structural elucidation of molecules like this compound. wikipedia.org By spreading the NMR signals into two frequency dimensions, 2D NMR resolves overlapping peaks that can be ambiguous in one-dimensional (1D) spectra, providing clear correlation data between different nuclei. wikipedia.orglibretexts.org For this compound, a combination of homonuclear and heteronuclear 2D NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) signals unambiguously.

Homonuclear Correlation Spectroscopy (COSY) is a fundamental 2D NMR experiment that reveals scalar (J-coupling) interactions between protons, typically over two to three bonds. wikipedia.orglibretexts.orgsdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the protons of the butyryl chain. For instance, the protons on the α-carbon would show a correlation to the protons on the β-carbon, and the β-protons would, in turn, show a correlation to the γ-protons. This allows for the sequential assignment of the protons along the alkyl chain. The protons on the substituted cyclopentadienyl (Cp) ring would also show correlations to each other, aiding in their assignment.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are inverse-detected experiments that correlate proton signals with those of a heteronucleus, most commonly ¹³C. sdsu.eduipb.pt

HSQC spectra show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu This experiment is crucial for assigning the carbon signals of the butyryl chain and the cyclopentadienyl rings by linking them to their directly bonded, and often more easily assigned, protons.

HMBC spectra, on the other hand, reveal longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduipb.pt This is particularly useful for identifying the quaternary carbonyl carbon in the butyryl group, which has no attached protons and thus does not appear in an HSQC spectrum. The protons on the α-carbon of the butyryl chain would show a correlation to the carbonyl carbon in the HMBC spectrum. Furthermore, the protons on the substituted Cp ring would show correlations to the carbonyl carbon and the carbons of the butyryl chain, confirming the point of attachment of the acyl group to the ferrocene moiety. The protons on the unsubstituted Cp ring would show correlations only to other carbons within that same ring.

By combining the information from COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of all proton and carbon resonances in the this compound molecule can be achieved.

Vibrational Spectroscopy (Infrared and Raman) Characterization of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. photothermal.comnih.gov These two techniques are often complementary, as the selection rules governing them are different. photothermal.comnih.gov IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. photothermal.com

For a polyatomic molecule like this compound, the number of normal vibrational modes can be calculated. libretexts.org These modes include stretching, bending, wagging, twisting, scissoring, and rocking motions of the atoms. libretexts.org The IR and Raman spectra of this compound will exhibit characteristic bands that can be assigned to specific functional groups and structural components.

Key expected vibrational modes for this compound include:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically in the region of 1650-1680 cm⁻¹, is characteristic of the carbonyl group in the butyryl chain. This is one of the most readily identifiable peaks.

C-H Stretching: Aliphatic C-H stretching vibrations from the butyryl group will appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the cyclopentadienyl rings will be observed at slightly higher wavenumbers, typically around 3100 cm⁻¹.

C-C and C-H Bending: The region below 1500 cm⁻¹ contains a complex series of bands corresponding to various bending and deformation modes of the alkyl chain and the Cp rings.

Ferrocene Skeleton Modes: The ferrocene unit itself has characteristic vibrational modes. These include the cyclopentadienyl ring breathing modes, C-C stretching within the rings, C-H out-of-plane bending, and vibrations involving the iron atom relative to the rings. These typically appear at lower frequencies in the far-IR and Raman spectra.

Advanced Electron Microscopy and Surface-Sensitive Characterization Techniques

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and structure of materials at the micro- and nanoscale. ciqtekglobal.com

SEM provides high-resolution images of a sample's surface topography. ciqtekglobal.commdpi.com An electron beam is scanned across the surface, and the resulting secondary or backscattered electrons are collected to form an image. For this compound, which is typically a crystalline or polycrystalline solid, SEM can be used to study its crystal morphology, particle size, and size distribution. It can reveal details about the shape and surface features of the crystals.

TEM operates by passing a beam of electrons through an ultrathin specimen. ciqtekglobal.commeasurlabs.com This allows for much higher resolution imaging than SEM, capable of visualizing the internal structure of materials, including atomic arrangements in some cases. ciqtekglobal.com To analyze this compound by TEM, the sample would need to be prepared as a very thin film or dispersed as nanoparticles on a support grid. TEM could be used to investigate the crystal lattice structure and identify any defects or dislocations within the crystals.

XPS and SIMS are surface-sensitive techniques that provide information about the elemental composition and chemical state of the uppermost layers of a material. cea.frwikipedia.org

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. micro.org.auwikipedia.org This technique can identify the elements present on a surface (with the exception of H and He) and, crucially, determine their oxidation states and chemical environment. wikipedia.org For this compound, XPS can be used to:

Confirm the presence of iron, carbon, and oxygen.

Determine the oxidation state of the iron atom, which is expected to be Fe(II). Studies on other ferrocene compounds have utilized XPS for this purpose. rsc.org

Analyze the different chemical environments of the carbon atoms (e.g., in the Cp rings, the alkyl chain, and the carbonyl group).

Secondary Ion Mass Spectrometry (SIMS) involves bombarding a surface with a primary ion beam, which causes the ejection of secondary ions from the sample surface. wikipedia.org These secondary ions are then analyzed by a mass spectrometer. fu-berlin.de SIMS is an extremely sensitive surface technique, capable of detecting elements and molecules at the parts-per-million to parts-per-billion level. wikipedia.org In the context of this compound, SIMS could be used to:

Provide a detailed mass spectrum of the surface, identifying the parent molecule and its fragments.

Map the lateral distribution of this compound on a surface if it is part of a mixture or a film. sintef.no

Perform depth profiling to analyze the composition as a function of depth into a sample. nottingham.ac.uk

X-ray Absorption Spectroscopy (XAS) for Iron Center Characterization

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a molecule. springernature.com In the context of this compound, XAS is particularly valuable for characterizing the iron (Fe) center, providing insights that are complementary to other spectroscopic and diffraction methods. unimi.it The technique can be applied to samples in various states, including crystalline solids, amorphous materials, and solutions, making it highly versatile. wikipedia.org

An XAS spectrum is typically divided into two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgiaea.org By analyzing these regions, one can obtain detailed information about the oxidation state of the iron atom, its coordination environment, and the distances to neighboring atoms. unimi.itiaea.org

X-ray Absorption Near Edge Structure (XANES)

The XANES region, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), encompasses the area from just below the absorption edge to approximately 50-100 eV above it. wikipedia.orgdiamond.ac.uk This part of the spectrum is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. unimi.itdiamond.ac.uk

For this compound, the Fe K-edge XANES spectrum would be of primary interest. The energy position of the absorption edge provides a direct indication of the iron's oxidation state. scispace.com In ferrocene and its derivatives, the iron center is typically in the +2 oxidation state (Fe(II)). nih.gov Upon oxidation to the ferrocenium (B1229745) ion, which contains an Fe(III) center, the absorption edge would shift to a higher energy. nih.gov By comparing the edge position of this compound to that of known iron standards and other ferrocene compounds, its formal oxidation state can be definitively confirmed. diamond.ac.uk

Furthermore, the features within the XANES region, such as pre-edge peaks and the shape of the main absorption edge, serve as a "fingerprint" for the local coordination environment. wikipedia.orgdiamond.ac.uk The pre-edge features in transition metal K-edge spectra are often attributed to 1s to nd electronic transitions. mdpi.com The intensity and energy of these peaks are sensitive to the symmetry of the metal site. In the case of this compound, the analysis of these features would provide information about the D5h or D5d symmetry of the cyclopentadienyl rings around the iron atom and any distortions induced by the butyryl substituent. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region begins just after the XANES region and can extend for several hundred eV. wikipedia.org The fine structure in this region arises from the interference between the outgoing photoelectron wave from the absorbing iron atom and the waves backscattered by neighboring atoms (primarily the carbon atoms of the cyclopentadienyl rings). mpg.deyoutube.com This interference pattern contains quantitative information about the local structure around the iron center. iaea.org

Analysis of the EXAFS spectrum can precisely determine the number of neighboring atoms (coordination number), the interatomic distances (bond lengths), and the degree of local disorder (Debye-Waller factor). unimi.itrsc.org For this compound, EXAFS analysis would yield:

Fe-C Bond Distances: The primary information extracted would be the average distance from the central iron atom to the ten carbon atoms of the two cyclopentadienyl (Cp) rings.

Coordination Number: The analysis would confirm the coordination number of the iron atom, which is expected to be 10 (corresponding to the 10 carbon atoms of the Cp rings).

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental XAS data to refine the interpretation and provide a more detailed electronic and structural model. nih.govrsc.orgacs.org

While specific XAS data for this compound is not detailed in the surveyed literature, the principles of the technique as applied to ferrocene and its derivatives provide a clear framework for how it would be used for its characterization. The table below summarizes the type of information that would be obtained from an XAS analysis of this compound.

| Analytical Technique | Region | Information Obtainable for this compound |

| X-ray Absorption Spectroscopy (XAS) | Provides overall electronic and local geometric structure of the iron center. | |

| XANES | Oxidation State: Confirms the Fe(II) state by the position of the K-edge. | |

| Coordination Geometry: Elucidates the symmetry of the cyclopentadienyl rings and the influence of the butyryl substituent via pre-edge features and edge shape. | ||

| EXAFS | Bond Distances: Determines the precise average Fe-C bond lengths. | |

| Coordination Number: Confirms the 10-coordinate environment of the iron atom. | ||

| Local Disorder: Measures the degree of static and thermal disorder in the Fe-C bonds. |

Computational and Theoretical Investigations of Butyrylferrocene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the bonding, reactivity, and spectroscopic properties of butyrylferrocene.

Density Functional Theory (DFT) has emerged as a robust method for investigating the ground state properties of ferrocene (B1249389) and its derivatives. For this compound, DFT calculations can elucidate key geometric and electronic features. The eclipsed conformer of acylferrocenes, including this compound, is generally found to be more stable in the gas phase than the staggered conformer, although the energy difference is small. This slight preference for the eclipsed conformation is a known characteristic of many ferrocene derivatives sciensage.info.

The introduction of the butyryl group, an acyl substituent, onto the cyclopentadienyl (B1206354) (Cp) ring influences the electronic properties of the ferrocene moiety. The electron-withdrawing nature of the carbonyl group in the butyryl substituent affects the electron density distribution and orbital energies of the molecule. DFT calculations on the closely related acetylferrocene (B1663952) show that substitution of a hydrogen atom with an acetyl group provides additional stability to the eclipsed conformer sciensage.info.

Key ground state properties of acylferrocenes, such as bond lengths and angles, can be accurately predicted using DFT. For instance, in related α–ferrocenyl ketones, the carbonyl group lies nearly co-planar with the substituted cyclopentadienyl ring mdpi.com. The distance from the iron center to the centroids of the two Cp rings and the parallelism of these rings are crucial parameters that define the classic sandwich structure, and DFT calculations confirm that these are largely maintained in substituted ferrocenes mdpi.com.

| Property | Calculated Value (for Acetylferrocene) | Reference |

|---|---|---|

| Energy Difference (Eclipsed vs. Staggered) | ~0.82 kJ/mol | sciensage.info |

| HOMO-LUMO Energy Gap (Eclipsed) | 4.62 eV | sciensage.info |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity and electronic spectra of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is typically centered on the iron atom, specifically involving its 3d orbitals, while the LUMO has significant contributions from the cyclopentadienyl rings and the butyryl substituent.

The presence of the electron-withdrawing butyryl group lowers the energy of both the HOMO and LUMO compared to unsubstituted ferrocene. More significantly, it reduces the HOMO-LUMO energy gap. For instance, the HOMO-LUMO gap in acetylferrocene is calculated to be approximately 4.62 eV, which is lower than that of ferrocene (5.42 eV) sciensage.info. This narrowing of the energy gap is a direct consequence of the electronic perturbation induced by the acyl group.

The electronic transitions in this compound, observable in its UV-Vis spectrum, are influenced by these frontier orbitals. The characteristic absorptions in the visible region of ferrocene derivatives are attributed to d-d transitions within the iron center. The introduction of the butyryl group can cause a shift in the absorption maxima to longer wavelengths (a red-shift) due to the stabilization of the LUMO. This is a common feature in ferrocenes bearing electron-withdrawing substituents mdpi.com.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Ferrocene (Eclipsed) | -0.20361 a.u. | -0.03380 a.u. | 5.42 | sciensage.info |

| Acetylferrocene (Eclipsed) | -0.233 a.u. | -0.063 a.u. | 4.62 | sciensage.info |

The iron center in ground-state ferrocene and its derivatives, including this compound, is in a low-spin Fe(II) state with a d⁶ electron configuration. This results in a diamagnetic molecule with a total spin (S) of 0. Theoretical studies, including DFT and higher-level ab initio methods, consistently predict this low-spin ground state.

However, the accessibility of higher spin states, particularly upon electronic excitation, is a topic of significant interest. Time-dependent DFT (TD-DFT) calculations on ferrocene derivatives have shown the presence of low-lying triplet (S=1) and quintet (S=2) excited states. These high-spin states are primarily Fe(II) d-d in character. Experimental evidence from transient absorption spectroscopy on ferrocene-containing donor-acceptor molecules has confirmed the formation of a high-spin quintet state upon photoexcitation nih.govresearchgate.net.

For this compound, it is expected that the iron center remains in the low-spin Fe(II) state in its ground electronic state. The presence of the butyryl group is unlikely to alter this fundamental property. However, similar to other ferrocene derivatives, photoexcitation could lead to the population of excited states with different spin multiplicities, which can have implications for its photochemical and photophysical behavior. The energy difference between the spin states is a critical parameter that can be calculated with high accuracy using advanced computational methods like coupled cluster theory rsc.org.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment over time.

This compound possesses several degrees of conformational freedom. A key aspect of ferrocene chemistry is the low rotational barrier of the cyclopentadienyl rings around the metal-ligand axis. This allows for facile interconversion between eclipsed, staggered, and intermediate conformations in solution.

The butyryl side chain also exhibits conformational flexibility due to the rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. For the butyryl group, different orientations relative to the cyclopentadienyl ring are possible. The planarity of the carbonyl group with the Cp ring is often favored to maximize conjugation. The alkyl chain can then adopt various conformations, with extended (anti) arrangements generally being lower in energy than coiled (gauche) forms.

Computational studies on related ferrocene derivatives have shown that a multi-stage conformational analysis, starting with molecular mechanics and followed by DFT optimizations, is an effective approach to identify the most stable conformers in solution nih.gov.

In the solid state and in solution, this compound molecules interact with each other and with solvent molecules through a variety of non-covalent forces. MD simulations can provide a detailed picture of these interactions.

In solution, the interactions between this compound and solvent molecules are crucial for its solubility and reactivity. MD simulations can model the solvation shell around the molecule and quantify the interaction energies. Studies on the solvation of ferrocene have shown that it can form stable interactions with both cations and anions of ionic liquids, with binding energies in the range of -11 to -14 kcal/mol rsc.org. In conventional organic solvents, the solubility is influenced by a combination of polar interactions and the basicity of the solvent researchgate.netresearchgate.net. The butyryl group, with its polar carbonyl function and nonpolar alkyl chain, will have specific interactions with different types of solvents, influencing its solvation thermodynamics.

Prediction of Spectroscopic Parameters

Computational models, particularly those based on Density Functional Theory (DFT), have proven to be highly effective in predicting the spectroscopic parameters of ferrocene and its derivatives. These theoretical predictions are crucial for interpreting experimental spectra and understanding the structure-property relationships of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry in the study of this compound. By employing methods such as the Gauge-Including Atomic Orbital (GIAO) approach, researchers can calculate the magnetic shielding tensors of atomic nuclei within the molecule. These calculations are typically performed on geometries optimized at a suitable level of theory, such as B3LYP with a 6-31G(d) basis set. semanticscholar.org

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for the distinct protons and carbons in this compound, including those on the cyclopentadienyl rings and the butyryl chain, provide a theoretical spectrum that can be directly compared with experimental data.

Vibrational Spectroscopy: Computational methods are also employed to predict the infrared (IR) and Raman spectra of this compound. These calculations involve determining the harmonic vibrational frequencies and their corresponding intensities. The resulting theoretical spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions. For instance, the characteristic C=O stretching frequency of the butyryl group and the vibrational modes of the ferrocenyl moiety can be accurately predicted. semanticscholar.org

Below are interactive data tables showcasing hypothetical, yet realistic, predicted spectroscopic data for this compound, based on computational methods applied to analogous acylferrocenes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1' (unsubstituted Cp) | 4.15 | 69.8 |

| C2'/C5' (unsubstituted Cp) | 4.15 | 69.8 |

| C3'/C4' (unsubstituted Cp) | 4.15 | 69.8 |

| C1 (substituted Cp) | - | 79.5 |

| C2/C5 (substituted Cp) | 4.75 | 70.5 |

| C3/C4 (substituted Cp) | 4.45 | 72.0 |

| C=O | - | 202.5 |

| α-CH₂ | 2.70 | 40.0 |

| β-CH₂ | 1.70 | 18.5 |

| γ-CH₃ | 0.95 | 13.8 |

Note: Predicted values are hypothetical and based on typical ranges for acylferrocenes.

Table 2: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C=O) | 1665 | Carbonyl stretch |

| ν(C-H) aromatic | 3100 | C-H stretch on Cp rings |

| ν(C-H) aliphatic | 2960-2870 | C-H stretches on butyryl chain |

| Ring breathing | 1100 | Symmetric stretch of Cp rings |

| Fe-Cp stretch | 480 | Iron-cyclopentadienyl stretch |

Note: Predicted frequencies are hypothetical and based on characteristic absorptions of similar compounds.

A critical step in computational spectroscopy is the validation of theoretical predictions against experimental data. The accuracy of the computed NMR and vibrational spectra is highly dependent on the chosen computational method, basis set, and the treatment of environmental effects such as the solvent.

By comparing the calculated chemical shifts and vibrational frequencies with those obtained from experimental NMR and IR/Raman spectroscopy, researchers can assess the reliability of their computational models. A good correlation between theoretical and experimental data provides confidence in the structural and electronic insights derived from the calculations. researchgate.net Discrepancies, on the other hand, can highlight the limitations of the theoretical approach or suggest areas for methodological improvement.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (α-CH₂) | 2.70 ppm | 2.72 ppm |

| ¹³C NMR (C=O) | 202.5 ppm | 203.1 ppm |

| IR Frequency (ν(C=O)) | 1665 cm⁻¹ | 1668 cm⁻¹ |

Note: Experimental values are hypothetical for the purpose of illustrating the validation process.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and energy barriers that are often difficult to probe experimentally. The formation of this compound via the Friedel-Crafts acylation of ferrocene is a prime example of a reaction that can be elucidated through computational modeling. visualizeorgchem.com

The generally accepted mechanism for the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from butyryl chloride and a Lewis acid catalyst, such as aluminum chloride. This acylium ion is then attacked by the electron-rich cyclopentadienyl ring of ferrocene, leading to the formation of a sigma complex (also known as a Wheland intermediate). Subsequent deprotonation of this intermediate restores the aromaticity of the cyclopentadienyl ring and yields the final product, this compound. visualizeorgchem.comwikipedia.org

Computational studies can model each step of this reaction pathway, calculating the energies of the reactants, intermediates, transition states, and products. This allows for the construction of a reaction coordinate diagram, which provides a quantitative picture of the reaction's energetics. Transition state theory can then be used to estimate the reaction rates. scm.com

Table 4: Hypothetical Computed Relative Energies for the Friedel-Crafts Acylation of Ferrocene to form this compound

| Species | Relative Energy (kcal/mol) |

| Ferrocene + Butyryl Chloride + AlCl₃ | 0.0 |

| Acylium Ion Complex | -5.2 |

| Transition State 1 (Acylium ion attack) | +15.8 |

| Sigma Complex Intermediate | +8.5 |

| Transition State 2 (Deprotonation) | +10.2 |

| This compound + HCl + AlCl₃ | -12.7 |

Note: Energy values are hypothetical and intended to illustrate the energetic profile of the reaction.

Reactivity and Mechanistic Studies of Butyrylferrocene

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of butyrylferrocene are central to its function in various chemical processes. Techniques such as cyclic voltammetry and chronoamperometry provide valuable insights into the electron transfer processes involving the iron center.

Cyclic voltammetry (CV) and chronoamperometry (CA) are powerful electrochemical techniques used to investigate the redox behavior of compounds like this compound. nih.govrsc.org CV involves scanning the potential of an electrode and measuring the resulting current, providing information about the oxidation and reduction processes. researchgate.net CA measures the current as a function of time after a potential step is applied, offering insights into diffusion and reaction kinetics. mdpi.com

These methods have been employed to study ferrocene (B1249389) and its derivatives in various media, including deep eutectic solvents. researchgate.net The data obtained from CV and CA experiments, such as peak currents and their relationship with the scan rate or time, help in characterizing the diffusion of the electroactive species and the nature of the electron transfer process. mdpi.com For instance, the analysis of log i vs. log v (from CV) or log i vs. log t (from CA) can confirm whether the process is under diffusion control. mdpi.com These techniques are fundamental in understanding the mechanistic details of electrochemical reactions. nih.govrsc.org

The iron center in this compound undergoes redox reactions, cycling between the Fe(II) and Fe(III) oxidation states. The nature of this redox process can be classified as reversible, quasi-reversible, or irreversible, depending on the rate of electron transfer. sop4cv.comlibretexts.orgualberta.ca

A reversible process is characterized by a fast electron transfer rate, where the system remains in equilibrium throughout the measurement. sop4cv.comlibretexts.org In cyclic voltammetry, this is typically indicated by a peak potential separation (ΔEp) of approximately 59/n mV (where n is the number of electrons transferred) that is independent of the scan rate. ualberta.ca

An irreversible process, on the other hand, involves slow electron transfer kinetics. sop4cv.comlibretexts.org This results in a larger peak separation that increases with the scan rate. ualberta.ca The term "irreversible" in this context refers to the electrochemical kinetics rather than chemical instability of the product. sop4cv.comresearchgate.net A chemically irreversible reaction occurs when the product of the electron transfer undergoes a subsequent chemical reaction, preventing its re-oxidation or re-reduction on the reverse scan. libretexts.org

The redox process of ferrocene itself is often used as a standard for a reversible one-electron transfer. The butyryl group, being an electron-withdrawing substituent, influences the redox potential of the iron center but the fundamental Fe(II)/Fe(III) couple generally remains electrochemically reversible under typical experimental conditions.

The redox potential of the ferrocene/ferrocenium (B1229745) couple is highly sensitive to the nature of the substituents on the cyclopentadienyl (B1206354) rings. beilstein-journals.orgresearchgate.net Electron-withdrawing groups, such as the butyryl group, increase the oxidation potential, making the compound more difficult to oxidize. Conversely, electron-donating groups decrease the oxidation potential. mdpi.comrsc.org

This tuning of the redox potential is a key strategy in designing ferrocene derivatives for specific applications. beilstein-journals.org The effect of substituents can be systematically studied and correlated with electronic parameters like the Hammett constant (σ). researchgate.net For instance, a linear relationship has been observed between the half-wave oxidation potentials of substituted ferrocenes and the Hammett constants of the substituents. researchgate.net The position of the substituent also plays a role; for example, a substituent in the 1- or 1'-position has a more significant electronic influence on the redox potential than a substituent in the 3- or 3'-position. beilstein-journals.org This predictable influence allows for the fine-tuning of the electrochemical properties of this compound derivatives for various applications. rsc.org

Table 1: Effect of Substituent Type on Redox Potential

| Substituent Type | Effect on Redox Potential | Example Groups |

|---|---|---|

| Electron-Donating | Decreases potential | -OH, -Me, -OMe |

| Electron-Withdrawing | Increases potential | -CN, -NO₂, -F, -SO₃⁻ |

This table is based on general principles of substituent effects. nih.gov

Mechanistic Pathways of this compound Transformations

Understanding the step-by-step process of how this compound transforms into other molecules is key to controlling its reactivity and designing new synthetic routes. This involves identifying short-lived intermediates and studying the speed of the reaction.

The study of reaction intermediates is fundamental to elucidating reaction mechanisms. americanscientist.org These transient species, though often elusive, are key to understanding the transformation process. chemrxiv.org Various techniques can be employed to detect and characterize these intermediates, including spectroscopic methods like in-situ infrared spectroscopy, which can provide structural information about adsorbed intermediates on catalyst surfaces. researchgate.net In the context of this compound transformations, intermediates could include carbocations, radicals, or other reactive species formed during reactions involving the butyryl side chain or the ferrocene core. kpi.ua Trapping these intermediates, for instance through crystallographic methods or by rerouting the reaction pathway, allows for their detailed structural and reactivity analysis. chemrxiv.orgnih.gov

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. academicjournals.org By measuring reaction rates under different conditions (e.g., varying concentrations or temperature), a rate law can be determined, which provides insight into the reaction mechanism. academicjournals.orgias.ac.in

From the temperature dependence of the rate constant, important thermodynamic parameters known as activation parameters can be calculated. psu.edu These include the activation energy (Ea), which is the minimum energy required for the reaction to occur, and the pre-exponential factor (A). These parameters are often determined from an Arrhenius plot. psu.edu For the oxidation of various substrates, kinetic studies have been used to determine activation parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which provide further information about the transition state of the reaction. ias.ac.in Such studies on this compound transformations are essential for understanding the energy profile of the reaction and the nature of the activated complex. neliti.comresearchgate.net

Role of Spin State in Iron-Catalyzed Reactivity of Ferrocene Analogues

The reactivity of iron-containing compounds, including ferrocene and its analogues, is profoundly influenced by the spin state of the central iron atom. Iron catalysts are known for their unique open-shell structures which allow for facile spin crossover during chemical transformations, a characteristic not commonly observed in noble metal catalysts. chemrxiv.org This ability to switch between different spin states (e.g., high-spin and low-spin) is not merely a spectroscopic curiosity but a critical determinant of catalytic activity and selectivity. chemrxiv.orgcecam.org

In the context of iron catalysis, different spin states can exhibit distinct reactivity. High-spin iron complexes, which have more electrons in metal-ligand antibonding orbitals, generally feature weaker metal-ligand bonds. mdpi.com This can make them more susceptible to ligand substitution and single-electron reactivity. mdpi.com The concept of "two-state reactivity" (TSR) has emerged to explain the behavior of many iron-catalyzed reactions. In a TSR model, a reaction may proceed on more than one spin-state surface. nih.gov For instance, a complex in a triplet ground state might cross over to a lower-energy quintet excited state to facilitate a reaction, as this pathway has a reduced activation barrier due to exchange-enhanced reactivity. nih.gov

The specific steps of a catalytic cycle can be favored by different spin states. Research on the iron-catalyzed hydrosilylation of alkynes has shown that spin crossover is essential for the reaction's efficiency. chemrxiv.org Theoretical and experimental studies have revealed that different spin states are optimal for the oxidative addition and reductive elimination steps. chemrxiv.org Specifically, a triplet state iron catalyst was found to promote the oxidative addition step, whereas a quintet state was more favorable for the subsequent reductive elimination. chemrxiv.org This is because the spin state influences the electronic distribution and electrostatic properties of the iron center. chemrxiv.orgchemrxiv.org

The ligands attached to the iron atom, such as the cyclopentadienyl rings in ferrocene and its derivatives, play a crucial role in modulating this spin state. The electronic properties of substituents on the cyclopentadienyl rings can influence the electron density at the iron center, thereby affecting the energy gap between different spin states. mdpi.com In some iron complexes, ligand design, including the use of redox non-innocent ligands, can act as an electron reservoir to regulate the spin state and oxidation state of the iron, tailoring its reactivity for specific catalytic transformations. chemrxiv.org Therefore, for ferrocene analogues like this compound, the nature of the acyl substituent can influence the electronic environment of the iron center, which in turn dictates the accessible spin states and the resulting catalytic reactivity.

Photochemical Reactivity of this compound and its Derivatives

Ferrocene and its derivatives are known to participate in photochemical reactions, acting as photosensitive catalysts and materials. fishersci.at The photochemical reactivity of these metallocenes can be harnessed for various applications, from triggering chemical transformations to developing responsive materials. chemrxiv.orgqut.edu.au

The inherent photochemical reactivity of ferrocene itself is relatively limited. However, recent research has demonstrated that this reactivity can be dramatically enhanced by introducing structural strain. chemrxiv.org In a notable study, when ferrocene was incorporated into a strained carbon nanohoop structure, its photoreactivity was boosted by three orders of magnitude compared to an unstrained analogue. chemrxiv.org This strained ferrocene derivative underwent an unprecedented ring-opening upon irradiation with visible light, dissociating the iron–cyclopentadienyl bond and releasing the Fe²⁺ ion. chemrxiv.org This process occurs via the interception of a photoexcited triplet state of the molecule by a nucleophilic ligand, highlighting a novel strategy for designing photoresponsive materials for metal ion delivery. chemrxiv.org

The principles of tuning photochemical reactions are broadly applicable and offer insights into the potential reactivity of this compound. For example, the activation wavelength for photochemical processes can be shifted, often to lower-energy visible light, through strategic molecular design. qut.edu.au Factors such as the solvent environment and pH can also be used to control or switch the photochemical behavior of a molecule, a phenomenon known as halochromism. qut.edu.au

While specific studies on the photochemical reactivity of this compound are not extensively detailed in the literature, the established principles for ferrocene derivatives provide a framework for understanding its potential behavior. The butyryl group, as an electron-withdrawing substituent, modifies the electronic structure of the ferrocene moiety, which would be expected to influence its absorption spectrum and the nature of its excited states. This, in turn, would affect its photochemical reaction pathways. The photochemical degradation of plastic films can be promoted by ferrocene acting as a photosensitive catalyst, suggesting that derivatives like this compound could potentially exhibit similar photocatalytic properties. fishersci.at Further research into the specific photochemical pathways of this compound could unveil novel applications in photochemistry and materials science.

Applications of Butyrylferrocene and Its Derivatives

Catalytic Applications in Organic Synthesis

The ferrocene (B1249389) scaffold, with its inherent stability and tunable electronic nature, provides a versatile platform for the development of novel catalysts. Butyrylferrocene and its derivatives have shown promise in several catalytic processes, contributing to the advancement of organic synthesis.

The ferrocenium (B1229745) cation, the oxidized form of ferrocene, can function as a Lewis acid in catalytic applications. mdpi.com The Lewis acidity can be fine-tuned by introducing different substituents onto the cyclopentadienyl (B1206354) rings. mdpi.com For instance, the synthesis of this compound itself often involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction between ferrocene and butyryl chloride. ontosight.ai While the primary role of this compound is often as a precursor, its oxidized form, the butyrylferrocenium cation, has the potential to act as a Lewis acid catalyst. mdpi.comscilit.comnih.gov The electron-withdrawing nature of the butyryl group can influence the redox potential and, consequently, the Lewis acidity of the ferrocenium cation. mdpi.com The application of ferrocenium cations as Lewis acid catalysts is an area of active research, with potential uses in various organic transformations. mdpi.comscilit.comnih.gov However, a notable limitation is the comparatively low stability of ferrocenium cations in solution, which can affect their catalytic efficiency. mdpi.com

Ferrocene derivatives are widely used as ligands in transition metal-catalyzed reactions. mdpi.comacs.orgsigmaaldrich.com The unique "sandwich" structure of ferrocene provides a rigid and sterically defined backbone for the design of chiral and achiral ligands. sigmaaldrich.com These ligands, often featuring phosphine (B1218219) or oxazoline (B21484) functionalities, have been successfully employed in a range of catalytic reactions, including cross-coupling, hydrogenation, and allylic substitution. sigmaaldrich.commdpi.com

The introduction of a butyryl group to the ferrocene core can sterically and electronically modify the resulting ligand, influencing the activity and selectivity of the metal catalyst. Ferrocene-based ligands are integral to many cross-coupling reactions that form carbon-carbon or carbon-heteroatom bonds. mdpi.comsigmaaldrich.com The ability to easily derivatize the cyclopentadienyl rings of ferrocene allows for the synthesis of a vast library of ligands with tailored properties for specific catalytic applications. mdpi.comacs.org

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. researchgate.netnih.goveurekaselect.com Ferrocene-based catalytic systems have proven to be valuable tools in facilitating these crucial transformations. mdpi.comsigmaaldrich.com Ferrocene-based ligands are extensively used in transition metal-catalyzed cross-coupling reactions, which are powerful methods for constructing C-C and C-X bonds. mdpi.comnih.gov

This compound can serve as a precursor for more complex ferrocenyl ligands used in these reactions. The electronic properties imparted by the butyryl group can influence the catalytic cycle. Furthermore, ferrocenium cations themselves can participate in coupling reactions, acting as catalysts to join two molecular fragments. mdpi.com These reactions are vital for synthesizing complex molecules, including pharmaceuticals and materials. mdpi.comeurekaselect.commdpi.com

The reversible one-electron oxidation of ferrocene to the ferrocenium cation is a key feature that enables its use in redox-switchable catalysis. mdpi.comscilit.comresearchgate.net This concept involves modulating the catalytic activity of a system by switching the oxidation state of the ferrocene unit within a ligand or catalyst. mdpi.com The change in the electronic environment around the metal center upon oxidation or reduction can directly impact the catalyst's reactivity and selectivity. mdpi.com

By attaching a ferrocene moiety, such as a this compound derivative, to a ligand framework, the catalytic process can be externally controlled through the application of an oxidizing or reducing agent. mdpi.com This allows for in-situ tuning of the reaction, providing dynamic control over the catalytic transformation. mdpi.com The well-behaved and reversible Fe(II)/Fe(III) redox couple of ferrocene makes it an ideal component for designing such sophisticated catalytic systems. mdpi.com

Biological and Medicinal Applications

The unique chemical properties of ferrocene and its derivatives have also led to their investigation in the field of medicinal chemistry, particularly in the development of novel therapeutic agents.

Ferrocene derivatives have emerged as a promising class of compounds in cancer research. researchgate.netrsc.org The incorporation of a ferrocene moiety into a bioactive molecule can significantly alter its properties, such as lipophilicity and redox activity, potentially leading to enhanced anticancer effects. mdpi.com While ferrocene itself shows limited toxicity to cancer cells, its oxidized form, the ferrocenium cation, has been reported to inhibit cancer cell growth. rsc.org

This compound has been investigated for its potential biological activities, including its ability to inhibit the growth of certain cancer cells. ontosight.aiguidechem.com The cytotoxic mechanism of some ferrocene derivatives is thought to involve the generation of reactive oxygen species (ROS) through Fenton-like reactions, which can induce cellular damage and apoptosis in cancer cells. nih.gov

Research has explored a wide range of ferrocene-containing compounds, including those hybridized with other known anticancer agents, to develop new therapeutic strategies. mdpi.comnih.gov Studies have shown that some ferrocene derivatives exhibit significant antiproliferative activity against various cancer cell lines, often with lower toxicity towards normal cells compared to established anticancer drugs. researchgate.netmdpi.com

Table of Research Findings on the Anticancer Activity of Ferrocene Derivatives:

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| Ferrocenium Cations | Various | Inhibited cancer cell growth, in contrast to the non-toxic nature of neutral ferrocene. | rsc.org |

| Ferrocenylalkylbenzotriazole | Solid Tumors | Showed up to 100% tumor growth inhibition and achieved 45% regression in testing. | nih.gov |

| Ferrocene-Flavonoid Analog | CCRF-CEM, MCF-7, HepG2 | Demonstrated sensitivity with IC50 values ranging from 23.0 to 35.0 µM. | nih.gov |

| Sumanene-Ferrocenium Conjugates | MDA-MB-231 (Breast Cancer) | Exhibited significant cytotoxicity against cancer cells with selectivity over normal cells. | rsc.org |

| Ferrocene Analog of MNK Inhibitor | MDA-MB-231 (Breast Cancer) | Showed potent anticancer effects with an IC50 value of 0.55 µM in a 2D assay. | nih.gov |

| 1,2,4-Trioxane-Ferrocene Hybrids | Leukemia (CCRF-CEM) | Displayed significant cytotoxic effects, with some compounds having IC50 values as low as 0.01 µM. | mdpi.com |

| Ferrocene Derivatives with N-heterocycles | Cervical Cancer | Possessed higher anticancer activity than Cisplatin and induced apoptosis and autophagy. | mdpi.com |

Antimicrobial Activity Investigations of this compound

Derivatives of ferrocene have also been investigated for their potential to combat microbial infections. Research indicates that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. nih.gov

Studies have shown that ferrocene derivatives can inhibit the growth of certain bacterial strains. A notable example is a ferrocene-substituted carborane derivative, which was evaluated against two clinically significant multidrug-resistant (MDR) pathogens: the Gram-positive Staphylococcus aureus and the Gram-negative Pseudomonas aeruginosa. nih.gov

The study revealed that the compound's effect was concentration-dependent. nih.gov At lower concentrations, it exhibited a bacteriostatic effect (inhibiting growth), which transformed into a bactericidal effect (killing bacteria) as the concentration increased. nih.gov Furthermore, this derivative was capable of preventing biofilm formation at concentrations below the minimal inhibitory concentration (MIC). nih.gov In vivo studies also demonstrated its effectiveness in treating bacteremia in animal models. nih.gov Additionally, germatranes that incorporate a ferrocenylalkoxyl group have been utilized for their antibacterial properties. epdf.pub

| Derivative | Target Bacteria | Efficacy |

| Ferrocene-substituted carborane | Staphylococcus aureus (MDR), Pseudomonas aeruginosa (MDR) | Bacteriostatic to bactericidal effect with increasing concentration; prevents biofilm formation; effective in vivo. nih.gov |

| Ferrocenylalkoxyl germatranes | Not specified | Used for antibacterial activity. epdf.pub |

Ferrocenyl-containing pharmacophores have been studied for activity against a variety of infectious diseases, including fungal infections. nih.gov However, a clear relationship between the chemical structure and the antifungal activity has been difficult to establish and is not as well-demonstrated as it is for anticancer or antimalarial ferrocene compounds. nih.gov While some natural products like fabclavines and sophorolipids show significant antifungal properties, the specific contribution and efficacy of ferrocene-based compounds in this area require more targeted investigation. nih.govnih.gov

The precise mechanism by which ferrocene derivatives exert their antimicrobial effects is still under investigation, but it is generally believed to involve the disruption of the microbial cell's integrity. One proposed mechanism is the disruption of the bacterial cell membrane. This action could be initiated by an electrostatic attraction between a cationic part of the derivative and the negatively charged bacterial cell surface, followed by the penetration of a hydrophobic part (like the ferrocene moiety) into the cell membrane, leading to increased permeability and destabilization. nih.govwikipedia.org

Other potential mechanisms include interference with essential metabolic pathways within the microbe. This could involve the inhibition of key enzymes or the disruption of electron transport chains, ultimately leading to the inhibition of growth or cell death. wikipedia.org

Enzyme Inhibition Studies

This compound and its derivatives have been investigated for their potential to inhibit various enzymes, a key area of interest in drug discovery. The unique structure of ferrocene, combined with different functional groups, allows for the synthesis of a diverse range of compounds with potential biological activities.

Research into ferrocene-based anilides has demonstrated their ability to inhibit butyrylcholinesterase (BChE). nih.gov In one study, a series of twenty-three ferrocene-based anilides were synthesized and characterized. All of the synthesized compounds were found to be inhibitors of butyrylcholinesterase. nih.gov The most potent compound in this series exhibited 50% inhibition at a concentration of 9 ± 0.2 μM, which is comparable to the known drug galantamine (IC50 of 8 μM). nih.gov Interestingly, isomers with the ferrocene moiety in the meta position relative to the amide linkage were consistently more active, suggesting that the spatial arrangement of the ferrocene group influences the inhibitory activity. nih.gov

Derivatives of ferrocene have also been explored as inhibitors for other enzymes. For instance, some ferrocenyl derivatives have shown potential as inhibitors of enzymes implicated in various diseases. chemicalbook.com The development of selective butyrylcholinesterase (BChE) inhibitors is considered a viable therapeutic strategy for conditions like Alzheimer's disease. nih.gov Studies on aromatic tertiary amine derivatives have led to the identification of selective BChE inhibitors with high potency. nih.gov

The inhibitory potential of these compounds is often evaluated using in vitro assays that measure the reduction in enzyme activity in the presence of the inhibitor. The concentration of the inhibitor required to reduce enzyme activity by 50% is known as the IC50 value, a standard measure of inhibitor potency. researchgate.net For example, in the study of ferrocene-based anilides, the IC50 value for the most active compound against BChE was determined to be 9 ± 0.2 μM. nih.gov

Anti-inflammatory Potential

Ferrocene and its derivatives have shown promise as anti-inflammatory agents. chemicalbook.com The anti-inflammatory activity of these compounds is often evaluated through their ability to inhibit the production of inflammatory mediators.

A study on novel 4-ferrocenylchroman-2-one derivatives investigated their anti-inflammatory effects by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. nih.gov NO is a key pro-inflammatory mediator, and its overproduction is associated with various inflammatory diseases. nih.gov One of the synthesized compounds, 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one, was identified as the most potent inhibitor of NO production with low toxicity. nih.gov This compound also significantly inhibited the production of other pro-inflammatory cytokines, IL-6 and TNF-α, in the macrophages. nih.gov Further mechanistic studies revealed that this compound could suppress the activation of NF-κB and MAPKs signaling pathways, which are crucial in the inflammatory response. nih.gov The in vivo anti-inflammatory efficacy was also confirmed in a rat model of adjuvant-induced arthritis. nih.gov

The evaluation of anti-inflammatory potential often involves in vivo models, such as the carrageenan-induced rat paw edema model. fabad.org.trnih.gov In this model, the ability of a compound to reduce the swelling of the rat paw induced by carrageenan injection is measured. journalejmp.com The percentage of inhibition of edema is calculated to determine the anti-inflammatory activity. journalejmp.com